1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane” is a type of disiloxane, which is a class of silicon-based organic compounds containing a Si-O-Si linkage . It is also known by other names such as sym-Tetramethyldisiloxane, Bis(dimethylsilyl) ether, Bis(dimethylsilyl) oxide, Dimethylsilyl ether, Tetramethyldisiloxane, 1,1,3,3-Tetramethyldisiloxane, 1,3-Dihydrotetramethyldisiloxane .

科学的研究の応用

Synthesis of Optically Active SiO-Containing Polymers

Tris(pentafluorophenyl)borane has shown effectiveness as a catalyst in synthesizing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. The use of 1,1,3,3-tetramethyl-1,3-disiloxane in this process results in polymers with better controlled chemical and stereoregular structures, surpassing those obtained from traditional bis(silanol)s and bis(dimethylamino)dimethylsilane methods. This advancement indicates the compound's critical role in producing polymers with precise optical activity and thermal properties, essential for specialized applications (Zhou & Kawakami, 2005).

Novel Hydroxyester Disiloxanes Synthesis

Hydroxyester disiloxanes, including 1,3-bis(6-hydroxyhexanoylmethyl)-1,1,3,3-tetramethyl disiloxane, were synthesized to develop poly(siloxane-urethane) copolymers. The innovative synthesis of these compounds allows for the creation of materials with unique properties, contributing significantly to the development of new polymer blends with potential applications in various industries, from coatings to biomedical devices (Pusztai, Nagy, & Wagner, 2012).

Epoxy Curing System Enhancements

1,3-Bis(3-aminopropyl) tetramethyl disiloxane (DS) serves as an effective liquid epoxy curing agent. It significantly lowers the viscosity of epoxy systems, which enables higher filler loading and effectively reduces the coefficient of thermal expansion (CTE) of epoxy molding compounds (EMCs). This adjustment in the epoxy curing process is crucial for producing high-reliability semiconductor devices, demonstrating the compound's importance in advancing electronic packaging materials (Li & Xie, 2009).

Advancements in Olefin Polymerization

Disiloxane-bridged indenyl metallocene catalysts have shown unique and unexpected behavior in olefin polymerization. These catalysts, synthesized from 1,1,3,3-tetramethyl-1,3-bis(indenyl)disiloxane, polymerize ethylene only when activated by specific cocatalysts. Their application underscores the potential of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane derivatives in refining polymerization processes, leading to the production of new polymeric materials with tailored properties (Song, Shackett, Chien, & Rausch, 1995).

作用機序

Target of Action

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is a type of organic silicon intermediate . It is often used as an organic silicon blocking agent . The primary targets of this compound are the reactive Si-H groups in its molecular structure .

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . This process involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . The hydrosilylation reaction of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane allows it to participate in the synthesis of copolymer macromolecules .

Biochemical Pathways

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane affects the biochemical pathways involved in the synthesis of silicone polymers or silicone resins . The compound’s hydrosilylation reaction plays a crucial role in these pathways, leading to the production of various organosilicon compounds .

Result of Action

The result of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane’s action is the formation of mono-functionalized siloxane derivatives via the hydrosilylation reaction . It can also act as a reducing agent to synthesize alkyl halides from aldehydes .

Action Environment

The action of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane can be influenced by various environmental factors. For instance, the compound is soluble in many organic solvents, such as aromatic hydrocarbon and petroleum hydrocarbons . This solubility can affect the compound’s action, efficacy, and stability.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane involves the reaction of 1,1,1,3-tetramethyldisiloxane with 3,3,3-trifluoropropylchlorosilane in the presence of a base.", "Starting Materials": [ "1,1,1,3-tetramethyldisiloxane", "3,3,3-trifluoropropylchlorosilane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. Dissolve 1,1,1,3-tetramethyldisiloxane in anhydrous toluene.", "2. Add 3,3,3-trifluoropropylchlorosilane dropwise to the solution while stirring.", "3. Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the hydrogen chloride produced during the reaction.", "4. Stir the reaction mixture at room temperature for several hours.", "5. Remove the solvent under reduced pressure to obtain the crude product.", "6. Purify the crude product by distillation or column chromatography to obtain 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane as a colorless liquid." ] } | |

CAS番号 |

690-56-2 |

分子式 |

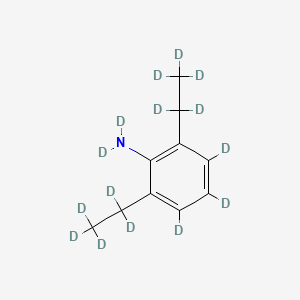

C10H20F6OSi2 |

分子量 |

326.43 g/mol |

IUPAC名 |

trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |

InChI |

InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |

InChIキー |

HPHWGSZEZXZPHT-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |

正規SMILES |

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)